ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAOFNLOSZVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridinyl group can be reduced to form corresponding pyridinyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, reduced pyridinyl compounds, and various substituted pyrazole derivatives .
Scientific Research Applications
Biological Activities
The biological activities of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate have been investigated in several studies:
- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Certain pyrazole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, through mechanisms that induce apoptosis .
- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties. This compound may exhibit potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:
- Pain Management : Some derivatives in the pyrazole class have demonstrated analgesic effects, suggesting that this compound could be explored for pain relief applications .
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrazole derivatives:
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ primarily in the substituents at the N-1 position of the pyrazole ring and the functional groups at positions 4 and 3. Key structural variations include:
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : The 5-bromopyridin-2-yl group in the main compound introduces a nitrogen-rich heterocycle, enhancing polarity and hydrogen-bonding capacity compared to purely phenyl-based analogs (e.g., 4-bromophenyl) .
- Electron-Withdrawing Groups : The sulfamoyl group in XUTZIX enhances solubility in polar solvents, whereas the trifluoromethyl group in HUDDEQ improves metabolic stability.
Physical and Chemical Properties
- Melting Points : Fluorophenyl derivatives (e.g., 4-fluorophenyl, ) exhibit lower melting points (~153°C) compared to brominated analogs (e.g., 2-bromophenyl: 168–169°C ), reflecting differences in crystal packing and intermolecular interactions.
- Solubility : The pyridinyl substituent in the main compound enhances water solubility relative to phenyl analogs due to increased polarity .
- Thermal Stability : Brominated derivatives generally show higher thermal stability, as evidenced by boiling points exceeding 400°C .
Biological Activity
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS Number: 1483416-17-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₄O₂ |
| Molecular Weight | 311.13 g/mol |
| CAS Number | 1483416-17-6 |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. These compounds have shown significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with the 1H-pyrazole scaffold exhibited antiproliferative effects against several cancer types, including:
- Liver Cancer (HepG2) : Compounds showed growth inhibition percentages of approximately 54.25% at certain concentrations.
- Cervical Cancer (HeLa) : A notable growth inhibition of around 38.44% was recorded .
This suggests that this compound may possess similar properties due to its structural analogies.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One particular study evaluated the anti-inflammatory effects of various pyrazole compounds against carrageenan-induced edema in mice.
Findings:
- Compounds demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like indomethacin.
- The structure of this compound may contribute to its efficacy in reducing inflammation through COX inhibition pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole-based compounds have also been explored. This compound's structure suggests it could exhibit similar activity against various bacterial strains.
Case Study: Antimicrobial Screening
In a comparative study, several synthesized pyrazole derivatives were tested against common pathogens:
| Bacterial Strain | Activity Observed |
|---|---|
| E. coli | Moderate activity |
| S. aureus | Significant activity |
| Pseudomonas aeruginosa | Variable activity |
| Klebsiella pneumoniae | Notable inhibition |
The presence of specific functional groups in the compound's structure is believed to enhance its antimicrobial effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
